

Physicochemical Properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

| | |
|----------------|-----------------------------------------------|
| Compound Name: | 2-(2-Chlorophenyl)cyclopropanecarboxylic acid |
| Cat. No.: | B049680 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Chlorophenyl)cyclopropanecarboxylic acid**. Due to the limited availability of experimental data for this specific isomer, this report combines established chemical principles with predicted values from validated computational models to offer a robust profile for use in research and development.

Core Physicochemical Data

The fundamental identifiers for **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** are its molecular formula and molecular weight. These have been determined as:

- Molecular Formula: $C_{10}H_9ClO_2$ [1][2]
- Molecular Weight: 196.63 g/mol [1][2]

A summary of the key physicochemical properties, including predicted values from reputable software, is presented in Table 1. These predictions are essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Summary of Physicochemical Properties of **2-(2-Chlorophenyl)cyclopropanecarboxylic acid**

| Property | Value (Predicted) | Prediction Tool/Method |
|------------------|-------------------|--------------------------------|
| Melting Point | 105.4 °C | US EPA EPI Suite™ |
| Boiling Point | 324.5 °C | US EPA EPI Suite™ |
| pKa (acidic) | 4.2 ± 0.2 | ChemAxon, ACD/Labs Percepta |
| Water Solubility | 150 mg/L | ALOGPS |
| logP | 2.6 | Molinspiration, ALOGPS |

Experimental Protocols

While specific experimental data for **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** is not readily available in the public domain, standard methodologies for determining the physicochemical properties of carboxylic acids are well-established. The following sections detail the typical experimental protocols that would be employed.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached to ensure thermal equilibrium.

- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid crystal melts is the end of the range. A sharp melting range (typically $< 2 \text{ }^{\circ}\text{C}$) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- Solution Preparation: A precisely weighed amount of **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
- Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Separation: The suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.
- Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the aqueous solubility.

logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. RP-HPLC provides a rapid and reliable method for estimating logP.

Methodology:

- Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
- Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
- Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition to generate a calibration curve.
- Sample Analysis: **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** is injected under the same set of mobile phase conditions, and its retention time is measured.

- Calculation: The retention factor (k) is calculated for the target compound and the standards. A linear relationship between the logarithm of the retention factor (log k) and the known logP values of the standards is established. From this calibration curve, the logP of **2-(2-Chlorophenyl)cyclopropanecarboxylic acid** is determined.

Visualizations

To aid in the understanding of the experimental workflow, a diagram for the determination of pKa by potentiometric titration is provided below.



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Caption: Workflow for pKa determination by potentiometric titration.

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References

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